molecular formula C18H12ClN3OS2 B12034104 (5E)-2-(4-chlorophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(4-chlorophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12034104
M. Wt: 385.9 g/mol
InChI Key: CFTPYCPJMCVSTG-XNTDXEJSSA-N
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Description

(5E)-2-(4-chlorophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, with a chlorophenyl and a methylsulfanylbenzylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-chlorophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Triazole Ring: The triazole ring is formed by cyclization of the thiazole intermediate with hydrazine or its derivatives.

    Substitution Reactions: The chlorophenyl and methylsulfanylbenzylidene groups are introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-chlorophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-(4-chlorophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a promising candidate for the development of new antibiotics.

Medicine

In medicine, this compound has been investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines, suggesting its potential as an anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (5E)-2-(4-chlorophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-(4-chlorophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-2-(4-bromophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-2-(4-fluorophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl and methylsulfanylbenzylidene groups may enhance its reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H12ClN3OS2

Molecular Weight

385.9 g/mol

IUPAC Name

(5E)-2-(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12ClN3OS2/c1-24-14-8-2-11(3-9-14)10-15-17(23)22-18(25-15)20-16(21-22)12-4-6-13(19)7-5-12/h2-10H,1H3/b15-10+

InChI Key

CFTPYCPJMCVSTG-XNTDXEJSSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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